1-methyl-3-oxo-2-phenyl-5-pyridin-4-ylpyrazole-4-carbaldehyde
Overview
Description
1-methyl-3-oxo-2-phenyl-5-pyridin-4-ylpyrazole-4-carbaldehyde is a complex organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-3-oxo-2-phenyl-5-pyridin-4-ylpyrazole-4-carbaldehyde typically involves multi-step organic reactions. One common method involves the condensation of appropriate hydrazine derivatives with β-diketones or β-ketoesters, followed by cyclization and subsequent functional group modifications. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like acetic acid or sulfuric acid to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization, column chromatography, and distillation are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-methyl-3-oxo-2-phenyl-5-pyridin-4-ylpyrazole-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl and pyridinyl groups can undergo electrophilic aromatic substitution reactions with reagents like halogens or nitro compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products Formed
Oxidation: 1-methyl-3-oxo-2-phenyl-5-(pyridin-4-yl)-2,3-dihydro-1H-pyrazole-4-carboxylic acid.
Reduction: Corresponding alcohol derivatives.
Substitution: Halogenated or nitro-substituted derivatives.
Scientific Research Applications
1-methyl-3-oxo-2-phenyl-5-pyridin-4-ylpyrazole-4-carbaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 1-methyl-3-oxo-2-phenyl-5-pyridin-4-ylpyrazole-4-carbaldehyde involves its interaction with specific molecular targets and pathways. For example, as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and inhibiting its activity. The compound’s structural features, such as the phenyl and pyridinyl groups, contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 1-methyl-3-oxo-2-phenyl-5-(pyridin-2-yl)-2,3-dihydro-1H-pyrazole-4-carbaldehyde
- 1-methyl-3-oxo-2-phenyl-5-(pyridin-3-yl)-2,3-dihydro-1H-pyrazole-4-carbaldehyde
- 1-methyl-3-oxo-2-phenyl-5-(pyridin-5-yl)-2,3-dihydro-1H-pyrazole-4-carbaldehyde
Uniqueness
1-methyl-3-oxo-2-phenyl-5-pyridin-4-ylpyrazole-4-carbaldehyde is unique due to the specific positioning of the pyridinyl group at the 4-position, which can influence its chemical reactivity and biological activity. This positional isomerism can lead to differences in binding interactions, making it a valuable compound for targeted research applications.
Properties
Molecular Formula |
C16H13N3O2 |
---|---|
Molecular Weight |
279.29 g/mol |
IUPAC Name |
1-methyl-3-oxo-2-phenyl-5-pyridin-4-ylpyrazole-4-carbaldehyde |
InChI |
InChI=1S/C16H13N3O2/c1-18-15(12-7-9-17-10-8-12)14(11-20)16(21)19(18)13-5-3-2-4-6-13/h2-11H,1H3 |
InChI Key |
YZSBMNSLMLLVOI-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(C(=O)N1C2=CC=CC=C2)C=O)C3=CC=NC=C3 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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